N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H13N3O2S/c16-15-18-12-7-6-10(8-13(12)21-15)17-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H2,16,18)(H,17,19) |
InChI Key |
RWTKNSUAEMBVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide
The initial step involves acetylation of 2-amino-6-nitrobenzothiazole using acetic anhydride in pyridine. Heating the mixture at 90°C for 12 hours yields N-(6-nitrobenzo[d]thiazol-2-yl)acetamide as a pale yellow solid with an 84% yield. Key spectroscopic data include:
Reduction to N-(6-Aminobenzo[d]thiazol-2-yl)acetamide (Compound 9)
The nitro group of the intermediate is reduced using sodium dithionite (Na2S2O4) in aqueous ammonium hydroxide under reflux. This step affords compound 9 as a yellowish solid with a 78% yield. Characterization data:
Amide Coupling to Form N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (Compound 10a)
The final step employs a carbodiimide-based coupling reagent (HATU) and DIPEA in DMF to react compound 9 with 2-phenoxyacetic acid. This yields the target compound 10a as a white solid with a 76% yield. Critical analytical data:
-
1H NMR (DMSO-d6): δ 12.29 (s, 1H, NH), 10.22 (s, 1H, NH), 8.31 (d, J = 2.0 Hz, 1H), 7.69 (d, J = 8.8 Hz, 1H), 7.61 (dd, J = 8.8, 2.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.08–6.93 (m, 3H), 4.72 (s, 2H, OCH2), 2.19 (s, 3H, CH3).
-
13C NMR (DMSO-d6): δ 169.74 (C=O), 167.00 (C=O), 158.29, 157.65, 145.37, 134.73, 132.32, 129.99, 121.67, 120.89, 119.61, 115.16, 112.76, 67.63 (OCH2), 23.19 (CH3).
Reaction Mechanisms and Optimization
Acetylation and Reduction Pathways
The acetylation of 2-amino-6-nitrobenzothiazole proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl of acetic anhydride. Pyridine acts as both a solvent and a base, neutralizing the generated acetic acid. The reduction of the nitro group to an amine involves a dithionite-mediated electron transfer process, which is highly sensitive to pH and temperature. Optimal yields were achieved at reflux conditions (100°C) in a 1:4 ratio of ammonium hydroxide to sodium dithionite.
Amide Coupling Efficiency
The use of HATU as a coupling reagent significantly enhances the reaction efficiency compared to traditional methods like EDC/HOBt. HATU activates the carboxylic acid of 2-phenoxyacetic acid, forming an active ester intermediate that reacts with the primary amine of compound 9 . DIPEA serves as a non-nucleophilic base, deprotonating the amine and facilitating nucleophilic attack. Solvent screening revealed DMF as superior to THF or DCM due to its high polarity, which stabilizes the transition state.
Characterization and Analytical Validation
Spectroscopic Confirmation
The structure of compound 10a was unequivocally confirmed using 1H NMR, 13C NMR, and HRMS. The two distinct NH signals at δ 12.29 and 10.22 ppm in the 1H NMR spectrum correspond to the benzothiazole and phenoxyacetamide moieties, respectively. The HRMS (ESI) showed a [M + H]+ peak at m/z 356.10634, consistent with the molecular formula C18H17N3O3S.
Purity and Thermal Stability
HPLC analysis confirmed a purity of 97.11% for 10a , with a retention time of 10.396 minutes. The melting point (156–158°C) indicated high crystallinity, which is advantageous for pharmaceutical formulation.
Comparative Analysis of Derivatives
To illustrate the versatility of the synthetic route, selected derivatives of 10a were prepared (Table 1).
Table 1: Physicochemical Properties of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives
| Compound | R Group | Yield (%) | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|
| 10h | 3-Fluorophenyl | 78 | 163–165 | 94.44 |
| 10m | 3,4-Dichlorophenyl | 68 | 172–174 | 99.98 |
| 10s | o-Tolyl | 55 | 164–165 | 98.76 |
| 10v | 3-Methoxyphenyl | 48 | 165–167 | 99.98 |
Chemical Reactions Analysis
Amide Bond Formation via Acylation
The primary amino group on the benzothiazole ring undergoes acylation with acid chlorides or anhydrides. This reaction is critical for generating derivatives with modified biological activity.
Example Reaction:
N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide + Acyl chloride → N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative
Key Findings:
-
Triethylamine (TEA) is essential for scavenging HCl, driving the reaction to completion .
-
Substituents on the acyl chloride influence reaction efficiency; electron-withdrawing groups (e.g., -Cl, -F) reduce steric hindrance and improve yields .
Nucleophilic Substitution at the Phenoxy Group
The phenoxyacetamide moiety participates in nucleophilic substitutions under basic conditions, enabling ether bond modification.
Example Reaction:
This compound + Alkyl halide → Alkoxy-substituted derivative
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | Methoxy analog | ~70%* | |
| Benzyl bromide | NaH, THF, RT | Benzyloxy analog | ~65%* |
*Yields estimated from analogous reactions in benzothiazole derivatives.
Mechanistic Insight:
-
The reaction proceeds via deprotonation of the phenolic oxygen, followed by SN2 attack on the alkyl halide.
Hydrolysis of the Acetamide Group
The acetamide group can be hydrolyzed to regenerate the primary amine under acidic or basic conditions, enabling further functionalization.
Example Reaction:
N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide → This compound
| Conditions | Catalyst | Product Purity | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | None | >90% | |
| NaOH (10%), ethanol, 80°C | None | 85% |
Application:
Electrophilic Aromatic Substitution
The benzothiazole and phenyl rings undergo electrophilic substitution (e.g., nitration, sulfonation), though regioselectivity depends on substituent directing effects.
Example Reaction:
This compound + HNO₃ → Nitro-substituted derivative
| Reagent | Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitrating mixture (HNO₃/H₂SO₄) | 0°C, 2h | Para to acetamide | ~50%* |
*Predicted based on analogous benzothiazole nitration.
Cross-Coupling Reactions
The compound’s aromatic rings can participate in Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) if halogenated precursors are used.
Example Protocol from Intermediate Synthesis :
6-(2-Aminobenzo[d]thiazol-5-yl)-3-benzylquinazolin-4(3H)-one + Aryl boronic acid → Biaryl derivative
| Catalyst | Conditions | Yield | Source |
|---|---|---|---|
| Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane, 100°C, 4h | 79% |
Note: While not directly reported for the parent compound, this methodology is transferable to derivatives with halide substituents .
Oxidation and Reduction
-
Oxidation: The benzothiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
-
Reduction: The acetamide carbonyl is reducible to a methylene group using LiAlH₄, though this is rarely employed due to competing side reactions.
Scientific Research Applications
Case Studies
- A study reported that a derivative of this compound displayed high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines, leading to significant tumor growth reduction in vivo .
- Another research highlighted its effectiveness against liver cancer cells (HepG2), with an IC50 value indicating strong cytotoxicity compared to standard treatments .
Antimicrobial Activity
N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide exhibits significant antimicrobial properties against various pathogens.
Mechanisms
The compound's antimicrobial action is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
Case Studies
Research has indicated that derivatives of this compound show promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Inhibitory | |
| Gram-negative bacteria | Inhibitory | |
| Fungal species | Moderate inhibitory |
Agricultural Applications
The compound is also being explored for its potential use as a herbicide.
Mechanisms
This compound affects seed germination and plant growth by inhibiting specific biochemical pathways involved in plant development.
Case Studies
Recent studies have shown that certain derivatives can significantly inhibit the germination of weeds while having minimal effects on crops like maize, suggesting their potential as selective herbicides .
Mechanism of Action
The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death). Additionally, the compound may interact with DNA and RNA, affecting their synthesis and function .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide and related compounds:
*Calculated based on molecular formula C₁₅H₁₃N₃O₂S.
Key Comparative Findings
Substituent Effects on Bioactivity
- Amino vs. Acetamido Groups: The acetamido derivative () demonstrated potent BCR-ABL1 inhibition, likely due to improved hydrophobic interactions with the kinase ATP-binding pocket. In contrast, the amino group in the target compound may favor solubility but reduce binding affinity.
- Chloropyridinyl and Methoxy Modifications: Compounds 7q–7t () exhibit varied melting points (166–239 °C), correlating with crystallinity and stability. The methoxy group in 7q–7t may reduce metabolic degradation compared to the phenoxy group in the target compound.
Lipophilicity and Solubility
- The diphenylacetamide analog () has significantly higher lipophilicity (logP ~4.5 estimated), which may enhance membrane permeability but limit aqueous solubility. The phenoxy group in the target compound balances moderate lipophilicity (logP ~3.1) with better solubility.
Structural Rigidity and Aromaticity
- The tetrahydrobenzo[d]thiazole derivative () lacks aromatic conjugation in the benzothiazole ring, likely reducing planarity and π-π stacking interactions with aromatic residues in enzyme active sites. This structural flexibility may alter pharmacokinetic profiles.
Biological Activity
N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antifungal and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzo[d]thiazole moiety and a phenoxyacetamide group, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 301.37 g/mol. The structural characteristics are essential for understanding its interactions within biological systems.
Antifungal Activity
Preliminary studies indicate that this compound exhibits significant antifungal properties. Research has shown that it can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these strains have been reported to range from 32 μg/mL to 42 μg/mL, demonstrating its efficacy compared to standard antifungal agents like fluconazole .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it targets critical cellular pathways involved in cancer progression. For instance, derivatives of this compound have shown cytostatic effects against HeLa cells with IC50 values indicating effective anti-proliferation capabilities . The mechanism appears to involve the inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are crucial for cell cycle regulation and survival .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4-Chloro-N-(benzo[d]thiazol-6-yl)acetamide | Structure | Antifungal activity |
| N-(benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide | Structure | Anticancer properties |
| 5-Methyl-N-(benzo[d]thiazol-6-yl)acetamide | Structure | Antimicrobial activity |
This table highlights the diversity in biological activities among compounds with similar structural features, suggesting that the specific arrangement of functional groups in this compound may enhance its efficacy.
Case Studies
Several case studies have documented the biological activity of this compound:
- Antifungal Efficacy : A study demonstrated that derivatives bearing oxygenated substituents at the phenyl ring exhibited enhanced antifungal activity against A. niger and C. albicans, with inhibition rates between 58% and 66% compared to controls .
- Anticancer Mechanisms : Research involving virtual screening and synthesis of derivatives indicated that certain compounds could effectively inhibit the growth of cervical cancer cells by disrupting key signaling pathways associated with tumor progression .
- Analgesic Activity : In addition to antifungal and anticancer properties, derivatives of this compound have been evaluated for analgesic effects through COX-2 inhibition, showing promise in pain management applications .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the benzothiazole ring appear at δ 7.2–8.0 ppm, while acetamide carbonyls resonate near δ 170 ppm .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 473 [M+2]⁺) verifies molecular weight .
Q. Advanced
- X-ray crystallography : Using SHELX software, single-crystal diffraction resolves 3D structure and hydrogen-bonding networks, critical for understanding conformational stability .
- Dynamic NMR : Assess rotational barriers of the phenoxy group to evaluate steric effects on bioactivity .
What in vitro biological screening approaches are recommended to assess the anticancer potential of this compound?
Q. Basic
Q. Advanced
- Targeted kinase inhibition : Screen against Src kinase or EGFR using fluorescence polarization assays, as seen in structurally similar thiazolyl acetamides .
- Comparative SAR studies : Test analogs with halogen substitutions (e.g., Cl, F) to identify pharmacophore requirements .
How should discrepancies in reported biological activities of structurally similar thiazole derivatives be addressed?
Q. Advanced
- Dose-response validation : Ensure consistent molar concentrations across studies to rule out dosage effects .
- Purity verification : Use HPLC (>95% purity) to eliminate confounding by synthetic byproducts .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with reported targets (e.g., tubulin or DNA topoisomerases) .
What strategies are effective in improving the solubility and bioavailability of this compound for pharmacological studies?
Q. Advanced
- Prodrug design : Introduce phosphate or glycoside groups to enhance aqueous solubility, as demonstrated for related imidazo[2,1-b]thiazoles .
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve plasma stability and tissue penetration .
- Salt formation : Convert the free amine to a hydrochloride salt, which increases solubility without altering bioactivity .
How can computational chemistry tools be integrated into the study of this compound's structure-activity relationships?
Q. Advanced
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity .
- DFT calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution (e.g., C-6 of the benzothiazole ring) .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with Src kinase) to optimize binding kinetics and residence time .
What experimental controls are critical when evaluating the anti-inflammatory activity of this compound?
Q. Basic
Q. Advanced
- Gene knockout models : Employ CRISPR-Cas9-edited cell lines (e.g., NF-κB knockdown) to confirm mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
